![molecular formula C10H20Cl2O3 B14658147 1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL CAS No. 52419-39-3](/img/structure/B14658147.png)
1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol is a chemical compound with the molecular formula C10H20Cl2O3 and a molecular weight of 259.17 g/mol . It is known for its unique structure, which includes both butoxy and chloropropan-2-ol groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol typically involves the reaction of epichlorohydrin with butanol under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloropropan-2-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol include:
- 1-Butoxy-3-chloropropan-2-ol
- 1-Chloro-3-(chloromethyl)propane
- 1-Butoxy-2-chloropropane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of butoxy and chloropropan-2-ol groups, which confer specific reactivity and functional properties. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
52419-39-3 |
|---|---|
Formule moléculaire |
C10H20Cl2O3 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
1-(1-butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H20Cl2O3/c1-2-3-4-14-8-10(6-12)15-7-9(13)5-11/h9-10,13H,2-8H2,1H3 |
Clé InChI |
INLRXGFFEBMSBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CCl)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




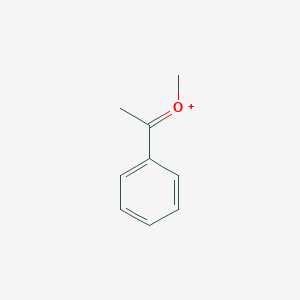
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
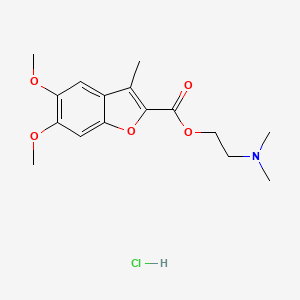

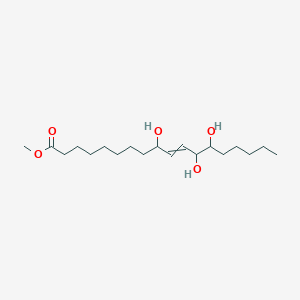
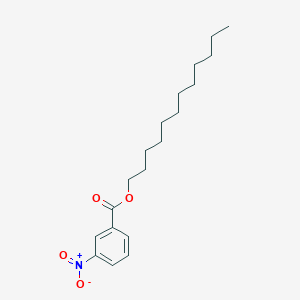
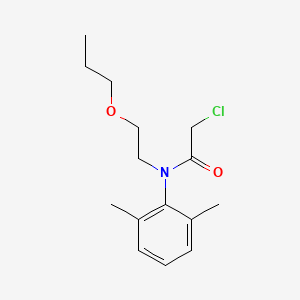
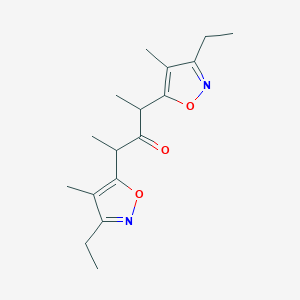
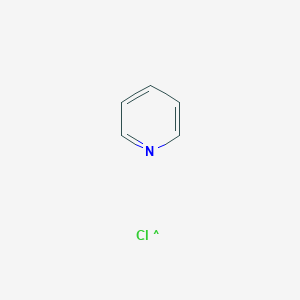
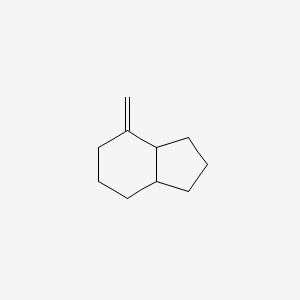
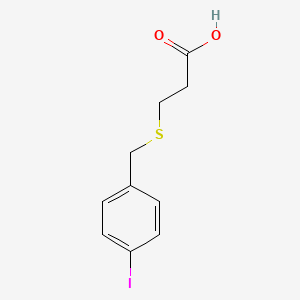
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
